Venlafaxine n-oxide

Description

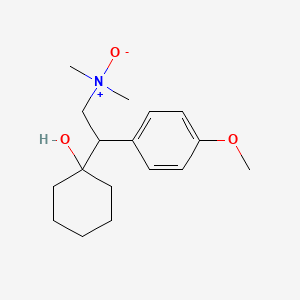

Structure

3D Structure

Properties

IUPAC Name |

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-18(2,20)13-16(17(19)11-5-4-6-12-17)14-7-9-15(21-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASJEFFANGIOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891489 | |

| Record name | Venlafaxine N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094598-37-4 | |

| Record name | Venlafaxine N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Venlafaxine N-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGQ463D5YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Chemical Synthesis of Venlafaxine N Oxide

Chemical Synthesis Methodologies

The creation of Venlafaxine (B1195380) N-oxide in a laboratory setting typically involves the direct oxidation of its parent compound, venlafaxine.

Venlafaxine N-oxide can be synthesized by the direct oxidation of venlafaxine. google.com This chemical transformation involves the use of a suitable oxidizing agent to add an oxygen atom to the tertiary amine group of the venlafaxine molecule. A commonly used reagent for this purpose is meta-chloroperbenzoic acid (m-CPBA). google.com The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) at controlled, low temperatures (e.g., -10°C) to manage the reactivity and ensure the desired product is formed. google.com The chemical name for this compound is 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-dimethylethan-1-amine oxide. synzeal.com

Table 1: Chemical Synthesis of this compound

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Venlafaxine | meta-chloroperbenzoic acid (m-CPBA) | This compound | google.com |

Venlafaxine exists as a racemic mixture of two enantiomers, (R)- and (S)-venlafaxine. pharmgkb.org Consequently, its N-oxide can also exist as corresponding enantiomers. Stereoselective synthesis, which aims to produce a single, specific enantiomer, can be achieved. google.com This is typically accomplished by using optically pure starting materials. google.com For instance, by starting with pure (S)-venlafaxine or (R)-venlafaxine, one can synthesize the respective (S)-Venlafaxine N-oxide or (R)-Venlafaxine N-oxide. google.com Alternatively, chromatographic methods that employ chiral stationary phases can be used to separate the racemic mixture of the N-oxide enantiomers after a non-stereoselective synthesis. google.com

Direct Oxidation Reactions

Biotic Formation Pathways

In biological systems, this compound is formed as a metabolite of venlafaxine. This biotransformation is primarily carried out by enzymes. While N-oxidation is generally considered a minor metabolic pathway for venlafaxine compared to demethylation, it is a recognized transformation. drugbank.commdpi.comnih.gov

The metabolism of venlafaxine involves several enzymes, primarily from the Cytochrome P450 superfamily. These enzymes are responsible for oxidative reactions, including the N-demethylation pathways that are closely related to N-oxidation. mdpi.com N-oxides are often metabolic intermediates in the N-dealkylation of tertiary amines. google.com

Table 2: Enzymes Involved in Venlafaxine N-demethylation/Oxidation Pathways

| Enzyme | Metabolic Process | Reference |

|---|---|---|

| CYP3A4 | N-demethylation | pharmgkb.orgdrugbank.comnih.gov |

| CYP2C19 | N-demethylation | pharmgkb.orgdrugbank.comnih.gov |

Studies using human liver microsomes have been instrumental in elucidating the metabolic fate of venlafaxine. nih.govnih.gov These in vitro systems contain a high concentration of drug-metabolizing enzymes, including CYPs. mdpi.com Research has demonstrated that human liver microsomes catalyze the N-demethylation of venlafaxine. capes.gov.brnih.gov

Role of Cytochrome P450 Enzymes in N-Oxidation (e.g., CYP3A4, CYP2C19 where implicated in N-demethylation/oxidation pathways of parent venlafaxine)

Microbial Biotransformation of Venlafaxine to N-Oxide

The transformation of venlafaxine into its N-oxide metabolite can be facilitated by microorganisms. This biotransformation is a notable pathway in biological wastewater treatment processes.

Studies have shown that certain microorganisms are capable of N-oxidation, in addition to the more commonly observed N-demethylation of venlafaxine. nih.govau.dk The preference for N-oxidation versus N-demethylation can be influenced by environmental conditions, such as substrate loading in biofilm reactors. nih.govau.dk For instance, under starvation conditions, microbial communities in biofilms may favor the N-oxidation of venlafaxine. nih.govau.dk

Research has also pointed to the potential involvement of specific types of microorganisms in this process. The biotransformation of venlafaxine has been linked to the activity of ammonia-oxidizing archaea (AOA). nih.govacs.orgacs.org The transcript abundance of archaeal ammonia (B1221849) monooxygenase (amoA), a key enzyme in ammonia oxidation, has shown a positive correlation with the biotransformation of venlafaxine in activated sludge. nih.govacs.orgacs.org This suggests that the enzymes responsible for ammonia oxidation may also co-metabolically transform venlafaxine to its N-oxide form. nih.govacs.orgacs.org

While N-oxidation is a recognized microbial pathway, it is generally considered a minor transformation route compared to N- and O-dealkylation reactions during biodegradation experiments. nih.gov In laboratory-scale aerobic water/sediment tests, the amount of this compound generated peaked at less than 4% of the initial venlafaxine concentration. nih.gov

Abiotic Formation and Degradation Pathways

This compound is also formed through several abiotic processes, primarily driven by light and chemical oxidants. These pathways are significant in natural aquatic environments and during water treatment processes.

Photodegradation Mechanisms Leading to N-Oxide Formation

Exposure to sunlight can lead to the photodegradation of venlafaxine, resulting in the formation of this compound. nih.gov This process involves the absorption of light by the venlafaxine molecule, which can lead to various chemical reactions.

N-oxidation is considered a minor pathway in the photodegradation of venlafaxine, with N- and O-dealkylation being the more dominant reactions. nih.gov In experiments simulating solar photochemistry, the concentration of this compound reached a peak of 8.4-12.8% of the initial venlafaxine concentration. nih.gov The rate of photodegradation and the formation of N-oxide can be influenced by factors such as pH and the presence of other substances in the water. rsc.org

Oxidative Degradation Processes (e.g., Ozonation) in Aqueous Matrices

Ozonation, a common water treatment process, is highly effective at transforming venlafaxine, with this compound being a primary and major transformation product. nih.govnih.govbg.ac.rsresearchgate.netresearchgate.net The reaction mechanism involves the transfer of an oxygen atom from the ozone molecule to the nitrogen atom of the tertiary amine group in venlafaxine. researchgate.net

The formation and subsequent degradation of this compound during ozonation are influenced by factors such as pH and the presence of hydroxyl radicals. nih.govresearchgate.net The yield of this compound can range from 0.44 to 0.85 relative to the initial venlafaxine concentration, depending on these conditions. nih.govresearchgate.net At elevated ozone doses, this compound itself can be further degraded into other transformation products. nih.govbg.ac.rsresearchgate.net Quenching experiments have indicated that the direct reaction with ozone is the main pathway for the further transformation of this compound, with reactions involving hydroxyl radicals playing a lesser role. nih.govresearchgate.net

The rate constants for the reaction of this compound with ozone and hydroxyl radicals have been determined to be 3.1×10² M⁻¹s⁻¹ and 5.3×10⁹ M⁻¹s⁻¹, respectively. nih.gov While ozonation effectively removes the parent venlafaxine, the resulting N-oxide can be more persistent and less biodegradable. nih.govresearchgate.net

Table 1: Ozonation of Venlafaxine and Formation of this compound

| Parameter | Finding | Citation |

|---|---|---|

| Primary Product | This compound is the primary transformation product of venlafaxine during ozonation. | nih.govresearchgate.net |

| Formation Yield | The molar yield of this compound can range from 0.44 to 0.85. | nih.govresearchgate.net |

| Influencing Factors | pH and the presence of hydroxyl radicals affect the formation and degradation of this compound. | nih.govresearchgate.net |

| Further Degradation | At higher ozone concentrations, this compound degrades into numerous other products. | nih.govbg.ac.rsresearchgate.net |

| Reaction Rate Constants | Rate constant with ozone: 3.1×10² M⁻¹s⁻¹; Rate constant with hydroxyl radicals: 5.3×10⁹ M⁻¹s⁻¹. | nih.gov |

| Persistence | this compound is less biodegradable than the parent compound. | nih.govresearchgate.net |

Electrochemical Degradation Pathways and N-Oxide Generation

Electrochemical advanced oxidation processes (EAOPs) represent another pathway for the degradation of venlafaxine, which can also lead to the formation of this compound. These methods utilize electrodes to generate highly reactive species, such as hydroxyl radicals, that can oxidize organic contaminants. mdpi.comnih.gov

The electrochemical degradation of venlafaxine can occur through both direct oxidation at the anode surface and indirect oxidation mediated by electrochemically generated radicals. mdpi.comresearchgate.netresearchgate.net The efficiency of this process and the specific transformation products formed, including this compound, depend on experimental conditions such as the electrode material (e.g., platinum, boron-doped diamond), pH, and the composition of the electrolyte solution. mdpi.comnih.gov

While this compound can be generated during electrochemical degradation, other transformation products resulting from reactions like N-demethylation and hydroxylation are also commonly identified. mdpi.com The presence of certain ions, like chloride, can significantly accelerate the degradation process. mdpi.comresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Venlafaxine |

| This compound |

| Ozone |

| Hydroxyl radical |

| O-desmethylvenlafaxine |

| N-desmethylvenlafaxine |

| N,O-didesmethylvenlafaxine |

Advanced Analytical Methodologies for Venlafaxine N Oxide Detection and Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental to separating Venlafaxine (B1195380) N-oxide from complex matrices such as wastewater, surface water, and biological samples. These techniques are often coupled with powerful detectors for sensitive and specific analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the trace analysis of Venlafaxine N-oxide. This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In environmental studies, LC-MS/MS has been employed to determine the concentrations of this compound in various water samples, including raw sewage, effluent, and sewage sludge. The method's ability to detect compounds at very low concentrations makes it ideal for monitoring the presence and fate of this transformation product in wastewater treatment plants and the wider environment. researchgate.net

For instance, studies have utilized online solid-phase extraction coupled to LC-MS/MS for the analysis of this compound in wastewater, demonstrating the effectiveness of this approach for handling complex sample matrices. The selection of specific precursor and product ion transitions in the MS/MS detector provides a high degree of certainty in the identification and quantification of the target analyte, even in the presence of numerous other compounds.

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Details | Reference |

|---|---|---|

| Instrumentation | Bruker maXis Impact | nih.gov |

| Chromatography | Acclaim RSLC C18 column (2.2 µm, 2.1x100mm) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |

| Precursor Ion (m/z) | 294.2064 [M+H]⁺ | nih.gov |

| Collision Energy | 10 eV and 20 eV | nih.gov |

| Retention Time | 6.8 min | nih.gov |

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying previously unknown transformation products of this compound. nih.govresearchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This capability is critical when elucidating the structures of novel compounds formed during processes like ozonation in wastewater treatment. nih.govresearchgate.net

In one study, ozonation of this compound was found to generate 17 new transformation products, which were detected and characterized using HRMS with electrospray ionization. nih.govresearchgate.net The exact mass measurements and the interpretation of product ion spectra enabled the proposal of empirical formulas for these new compounds. nih.govresearchgate.net These transformation products were shown to result from various reactions, including the addition of oxygen atoms and the removal of different carbon-containing functional groups from the parent molecule. nih.govresearchgate.net

Venlafaxine possesses a chiral center, meaning it can exist as different stereoisomers (enantiomers). Consequently, this compound also has stereoisomers. The separation of these individual stereoisomers can be important as they may exhibit different biological activities or degradation rates. While specific studies focusing solely on the enantioselective separation of this compound are not extensively detailed in the provided results, the general principles of chiral chromatography are applicable. Patents related to this compound mention the existence of individual stereoisomers and mixtures of diastereomers, suggesting the relevance of their separation. google.comgoogle.com

For related pharmaceutical compounds, enantioselective separation has been achieved using techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases or by using chiral derivatizing agents. These methods allow for the separation and quantification of individual enantiomers, providing a more complete picture of the compound's behavior in biological and environmental systems.

High-Resolution Mass Spectrometry (HRMS) for Identification of Transformation Products

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of this compound and its transformation products. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary methods used for this purpose.

The fragmentation pattern of this compound in a mass spectrometer provides a unique "fingerprint" that aids in its identification. When the protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) of 294.2064 is subjected to collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions. nih.gov

At a collision energy of 10 eV, the most abundant peak remains the precursor ion itself. nih.gov However, at a higher collision energy of 20 eV, significant fragmentation occurs. nih.gov Key fragments observed include ions at m/z 121.0643, 178.1221, and 215.1427. nih.gov The fragment at m/z 121.0648 is also a prominent fragment of the parent compound, venlafaxine. nih.gov The specific fragmentation pattern is crucial for confirming the identity of this compound in complex samples and for distinguishing it from other related compounds. jku.at

Table 2: Prominent Mass Fragments of this compound ([M+H]⁺) at 20 eV

| Fragment m/z | Relative Intensity | Reference |

|---|---|---|

| 121.0643 | 999 | nih.gov |

| 294.2068 | 324 | nih.gov |

| 178.1221 | 90 | nih.gov |

| 122.0678 | 74 | nih.gov |

| 215.1427 | 70 | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of molecules, including N-oxides. nih.govhyphadiscovery.com While specific ¹H or ¹³C NMR data for this compound were not found in the search results, the general principles of how N-oxidation affects NMR spectra are well-established. nih.govacs.org The introduction of an oxygen atom to the nitrogen atom in an amine leads to a downfield shift (an increase in the chemical shift value) of the signals from neighboring protons (¹H NMR) and carbon atoms (¹³C NMR) compared to the parent amine. nih.govacs.org

Furthermore, ¹⁵N NMR spectroscopy is particularly sensitive to N-oxidation. The chemical shift of the nitrogen atom itself is significantly shifted downfield, typically by 85–100 ppm, upon N-oxidation. researchgate.net This large change provides an unambiguous confirmation of the N-oxide formation and can be used to determine the site of N-oxidation in molecules with multiple nitrogen atoms. researchgate.net These NMR techniques are invaluable for characterizing reference standards of this compound and for the structural confirmation of its transformation products isolated from various sources. hyphadiscovery.com

Infrared and Other Spectroscopic Approaches for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The resulting spectrum provides a unique "fingerprint" of the compound. For this compound, IR spectroscopy is instrumental in confirming its structure, particularly the presence of the N-oxide moiety, which distinguishes it from its parent compound, venlafaxine.

The core structure of this compound shares several functional groups with venlafaxine, which exhibit characteristic absorption bands. These include a broad and intense band for the hydroxyl (O–H) group stretch, typically observed in the 3400 to 3650 cm⁻¹ range, with the broadening due to hydrogen bonding. libretexts.orgnih.gov The molecule also displays absorptions for aromatic C=C stretching between 1450 and 1600 cm⁻¹, aliphatic C-H stretching from 2850 to 2960 cm⁻¹, and a C-O-C (ether) stretching vibration. libretexts.orgutdallas.edu

The definitive identification of this compound is achieved by observing the characteristic stretching vibration of the N-O bond. For aliphatic tertiary amine N-oxides, this bond gives rise to a distinct absorption band in the 940–970 cm⁻¹ region of the IR spectrum. thieme-connect.demsu.edu This peak is absent in the spectrum of the parent venlafaxine molecule, making it a key diagnostic marker for successful N-oxidation.

While IR spectroscopy is a primary tool, other methods like Raman spectroscopy can also be used to characterize polymorphs and confirm structural features of this compound and related compounds. google.comresearchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

Explore the table below to see the typical wavenumbers for the key functional groups found in this compound.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Source(s) |

| Hydroxyl (O-H) | Stretching, broad | 3400 - 3650 | libretexts.org |

| Phenyl (C=C) | Stretching | 1450 - 1600 | libretexts.orgutdallas.edu |

| Ether (Ar-O-C) | Stretching | ~1250 | nih.gov |

| Amine N-Oxide (N-O) | Stretching | 940 - 970 | thieme-connect.de |

Electrochemical Detection Methods and Mechanism Elucidation

Electrochemical methods offer sensitive and rapid approaches for the detection and quantification of pharmaceutical compounds. The electrochemical behavior of this compound is notably different from that of its parent drug, venlafaxine, necessitating distinct analytical strategies.

The electrochemical detection of venlafaxine is well-documented and proceeds via an irreversible oxidation mechanism at the tertiary amine group. rsc.org This process typically involves the transfer of two electrons and two protons on the surface of various modified electrodes. rsc.orgsemanticscholar.org However, this compound, being the oxidized metabolite of the tertiary amine, is not detected through oxidation under the same conditions. Its electrochemical detection relies on its reduction.

The electrochemical mechanism for tertiary amine N-oxides involves reduction at the N-O bond. nih.gov This process regenerates the original tertiary amine structure. The reduction can occur in a single step or through two successive single-electron transfers, depending on the specific compound and experimental conditions. nih.gov For this compound, the mechanism would involve the electrochemical reduction of the N-oxide group back to the dimethylamino group of venlafaxine. The N-oxide functional group acts as an electron-withdrawing group, which influences the compound's electrochemical potential. researchgate.net This fundamental difference in electrochemical behavior—oxidation for venlafaxine versus reduction for its N-oxide—is crucial for developing selective analytical methods to monitor the parent drug and its metabolite simultaneously.

Table 2: Comparison of Electrochemical Behavior of Venlafaxine and this compound

This table contrasts the key electrochemical properties and detection mechanisms for venlafaxine and its N-oxide metabolite.

| Compound | Electrochemical Process | Mechanism | Key Functional Group | Source(s) |

| Venlafaxine | Oxidation | Irreversible; 2-electron, 2-proton transfer | Tertiary Amine | rsc.org |

| This compound | Reduction | Electron transfer to the N-O bond | Amine N-Oxide | nih.gov |

Method Validation Parameters for N-Oxide Quantification in Complex Matrices

The validation of analytical methods is essential to ensure their reliability, reproducibility, and accuracy for the quantification of analytes like this compound, especially in complex biological or environmental matrices such as plasma, urine, or wastewater. openstax.org Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). openstax.orgdicp.ac.cn

Several analytical methods, primarily based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have been developed and validated for the quantification of this compound. These methods are crucial for studying drug metabolism, analyzing pharmaceutical impurities, and monitoring environmental contaminants.

For instance, a stability-indicating HPLC method for desvenlafaxine (B1082) identified its N-oxide as a major degradation product and was validated according to ICH guidelines. mvpsvktcollege.ac.in This validation demonstrated high sensitivity, with detection limits for impurities in the range of 0.002-0.016%, and excellent accuracy, with recovery rates between 94.65% and 101.05%. mvpsvktcollege.ac.in In a bioanalytical context, a method for analyzing this compound in mouse plasma and brain established a lower limit of quantification (LLOQ) of 1.00 ng/mL in plasma. For environmental analysis in wastewater, a wide-scope screening method was validated, showing good linearity (R² > 0.98) in spiked samples across a range of 0.0025 µg/L to 1 µg/L. researchgate.net

These validation studies confirm that robust and sensitive methods are available for the precise quantification of this compound across diverse and challenging sample types.

Table 3: Selected Method Validation Parameters for this compound Quantification

The interactive table below summarizes key validation parameters from different studies for the analysis of this compound in various matrices.

| Matrix | Analytical Method | Parameter | Value | Source(s) |

| Pharmaceutical Substance (as impurity) | HPLC | Accuracy (% Recovery) | 94.65 - 101.05% | mvpsvktcollege.ac.in |

| Pharmaceutical Substance (as impurity) | HPLC | Linearity (R²) | > 0.999 | mvpsvktcollege.ac.in |

| Pharmaceutical Substance (as impurity) | HPLC | Limit of Detection (LOD) | 0.002 - 0.016% | mvpsvktcollege.ac.in |

| Mouse Plasma | LC-MS/MS | Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | |

| Mouse Plasma | LC-MS/MS | Calibration Range | 1 - 5000 ng/mL | |

| Mouse Brain | LC-MS/MS | Lower Limit of Quantification (LLOQ) | 5.00 ng/g | |

| Wastewater (spiked) | UPLC-Q-ToF-HRMS | Linearity Range | 0.0025 - 1 µg/L | researchgate.net |

| Wastewater (spiked) | UPLC-Q-ToF-HRMS | Linearity (R²) | > 0.98 | researchgate.net |

Environmental Occurrence, Fate, and Ecotransformation Dynamics of Venlafaxine N Oxide

Occurrence and Distribution in Aquatic Environments

The presence of Venlafaxine (B1195380) N-oxide in aquatic environments is predominantly a result of the transformation of venlafaxine following its excretion and entry into wastewater systems.

Venlafaxine N-oxide is frequently detected in the effluent of Wastewater Treatment Plants (WWTPs), often as a direct result of the treatment processes themselves. While conventional activated sludge treatments show limited efficiency in removing the parent compound, venlafaxine, with removal rates ranging from 7.7% to 56%, advanced treatment technologies significantly influence the formation of this compound. mdpi.commdpi.com

Ozonation, an advanced oxidation process increasingly used to remove organic micropollutants, is a primary driver for the formation of this compound from its tertiary amine parent compound. researchgate.netnih.govresearchgate.net Studies have demonstrated that this compound is a major ozone-induced transformation product. researchgate.netnih.gov The yield of this compound from venlafaxine during ozonation of secondary effluent can range from a 0.44 to 0.85 ratio, with the specific amount influenced by factors such as pH. researchgate.netnih.gov At moderate ozone doses of 0.5 grams of ozone per gram of dissolved organic carbon (g O3/g DOC), the concentration of N-oxides formed from tertiary amines can constitute 20% to 80% of the initial parent compound concentration. au.dk However, these N-oxides may be subject to further degradation at higher ozone dosages. researchgate.netau.dk Consequently, pilot-scale studies have confirmed the presence of this compound in the final effluent after ozonation and have noted its persistence through subsequent biological post-treatment stages. nih.govacs.org

The discharge of treated wastewater serves as the main pathway for this compound to enter surface waters. mdpi.com Its presence has been confirmed in various river systems through targeted monitoring and non-target screening approaches. A study utilizing passive samplers along a 1.7 km stretch of a river highlighted the environmental significance of N-oxidized transformation products relative to their parent compounds and other metabolites. nih.gov Non-target screening analysis of waters from the French Mediterranean coast also identified this compound, suggesting its widespread presence in impacted aquatic environments. The frequent detection of the parent compound, venlafaxine, in surface waters at concentrations ranging from nanograms to micrograms per liter underscores the continuous potential for the introduction of its transformation products from WWTPs. oup.comrsc.orgnih.gov

The distribution of this compound between the aqueous phase and solid materials like sewage sludge and sediment is largely governed by its physicochemical properties and those of its parent compound. The sorption of venlafaxine to sewage sludge is generally considered to be negligible. This low affinity for solids means that the compound predominantly remains in the water phase during treatment, where it is available for transformation into this compound, which is then discharged with the effluent.

Some researchers theorize that the unexpectedly high levels of N-oxide compounds found in the environment could be due to the faster degradation or stronger sorption of the parent compounds and other metabolites to sediment. nih.gov This dynamic would result in a relative accumulation of the more persistent and mobile this compound in the water column. nih.gov

Presence in Surface Waters (e.g., River Systems)

Environmental Transformation Pathways and Kinetics

Once formed, this compound is subject to further environmental transformation processes, including biodegradation and phototransformation, which determine its ultimate persistence.

This compound demonstrates significantly greater resistance to biodegradation compared to its parent compound. researchgate.netnih.gov This persistence has been quantified in laboratory studies and observed in full-scale treatment systems. For instance, biological post-treatment following ozonation is largely ineffective at removing the newly formed this compound. researchgate.netnih.govau.dk

Lab-scale experiments focusing on the formation of this compound via biodegradation found that N-oxidation is a minor pathway, accounting for less than 4% of the initial venlafaxine concentration in aerobic water-sediment tests. nih.govresearchgate.net However, the key environmental issue is the stability of this compound once it is formed. Studies have confirmed its stability under aerobic biodegradation conditions, and some have even suggested a slight reverse reaction back to the parent compound may be possible for some N-oxides under specific biological post-treatment conditions. researchgate.netnih.gov

| Compound | Test Type | Duration | Degradation/Formation | Finding |

|---|---|---|---|---|

| This compound | Modified Zahn-Wellens | 71 days | 39% Degradation | Significantly persistent. researchgate.netnih.gov |

| Venlafaxine (parent) | Modified Zahn-Wellens | 71 days | 92% Degradation | Readily biodegradable. researchgate.netnih.gov |

| This compound | Aerobic water/sediment system | Not specified | Stable | Resistant to further biodegradation. nih.gov |

| Venlafaxine (parent) | Aerobic water/sediment system | Not specified | <4% formation of N-oxide | N-oxidation is a minor biodegradation pathway. nih.govresearchgate.net |

Sunlight-induced transformation, or phototransformation, is another critical process affecting the fate of this compound. In contrast to biodegradation, phototransformation plays a more significant role in the formation of this compound from its parent compound. Laboratory experiments simulating solar irradiation found that the amount of this compound generated from venlafaxine could reach a peak yield of 8.4% to 12.8% of the initial concentration. nih.govresearchgate.net

However, once formed, this compound exhibits considerable stability under further solar photolysis. nih.gov This stability, coupled with its poor biodegradability, is a key factor contributing to its persistence and potential for accumulation in sunlit aquatic environments.

| Compound | Condition | Result | Peak Yield from Parent |

|---|---|---|---|

| This compound | Simulated solar photolysis | Stable. nih.gov | Not Applicable |

| Venlafaxine (parent) | Simulated solar photolysis | Forms this compound. nih.govresearchgate.net | 8.4–12.8% nih.govresearchgate.net |

Oxidative Transformation by Disinfectants (e.g., Ozone) and Hydroxyl Radicals

This compound (NOV) is a principal transformation product formed during the ozonation of its parent compound, Venlafaxine (VLX). researchgate.netnih.gov The formation of NOV occurs through the transfer of an oxygen atom from the ozone molecule to the nitrogen of the tertiary amine group in Venlafaxine. researchgate.net However, NOV itself is not stable in the presence of strong oxidants and undergoes further degradation.

The transformation of NOV is influenced by both direct reactions with ozone (O₃) and indirect reactions with hydroxyl radicals (•OH), which are highly reactive species formed from ozone in water, particularly in the presence of dissolved organic carbon (DOC). researchgate.netau.dk The reaction kinetics of NOV with these oxidants have been determined, showing a significantly faster reaction with hydroxyl radicals compared to ozone. researchgate.netnih.gov

| Oxidant | Second-Order Rate Constant (k) | Reference |

| Ozone (O₃) | 3.1 x 10² M⁻¹s⁻¹ | researchgate.net, nih.gov |

| Hydroxyl Radical (•OH) | 5.3 x 10⁹ M⁻¹s⁻¹ | researchgate.net, nih.gov |

The yield of NOV during the ozonation of Venlafaxine can range from 0.44 to 0.85, depending on factors such as pH and the presence of hydroxyl radicals. researchgate.netnih.gov Subsequent ozonation of NOV leads to the formation of numerous other transformation products. nih.gov Studies have identified as many as 17 new transformation products resulting from the degradation of NOV. nih.gov Quenching experiments, which suppress the activity of hydroxyl radicals, have shown that the majority of these subsequent transformation products arise from the direct reaction with ozone, while a smaller number are formed through reactions with hydroxyl radicals. nih.gov Specifically, ten transformation products were identified as originating from direct ozone reactions and three from hydroxyl radical reactions. nih.gov The composition and abundance of these products are highly dependent on water quality; transformation products from direct ozone reactions are more abundant in pure water, whereas products from hydroxyl radical reactions are more prevalent in wastewater effluent due to its higher DOC content. researchgate.netau.dk

Sorption and Transport Mechanisms in Environmental Compartments

The mobility and distribution of this compound in the environment are governed by its tendency to sorb (adhere) to solid matrices like soil, sediment, and sludge. The sorption behavior of a compound influences its concentration in the aqueous phase and its potential for transport.

Data on the specific sorption coefficients (such as K_d or K_oc) for this compound are not extensively reported in the literature. However, its environmental behavior can be inferred from comparative studies with its parent compound. Laboratory-scale experiments suggest that the high occurrence of N-oxide compounds in the environment may be due to the faster degradation kinetics and/or higher sorption to sediment of the parent compounds and other dealkylated transformation products. researchgate.netnih.gov This implies that this compound may have a lower affinity for sorption compared to Venlafaxine, leading to higher persistence and mobility in the water column. researchgate.netnih.gov

For the parent compound, Venlafaxine, the estimated soil organic carbon-water (B12546825) partitioning coefficient (K_oc) is 180, suggesting moderate mobility in soil. nih.gov Given that N-oxides are generally more polar than their parent tertiary amines, it is plausible that this compound exhibits even lower sorption and consequently higher mobility in environmental compartments. researchgate.net This lower sorption, combined with its resistance to degradation, contributes to its detection and persistence in aquatic systems. researchgate.netnih.gov

Comparative Environmental Fate of this compound versus Parent Compound and Other Metabolites

The environmental persistence of this compound (NOV) is notably different from that of its parent compound, Venlafaxine (VLX), and other major metabolites like O-desmethylvenlafaxine (ODV).

Studies comparing their biodegradability show that NOV is significantly more persistent than VLX. In a 71-day modified Zahn-Wellens test, the degradation rate of NOV was only 39%, compared to 92% for the parent compound, Venlafaxine. researchgate.netnih.gov This suggests that biological treatment processes in wastewater treatment plants (WWTPs), which are effective at removing VLX, are much less effective for NOV. researchgate.netnih.gov In fact, pilot-scale studies have confirmed the presence of NOV after ozonation and its persistence through subsequent biological post-treatment stages. researchgate.netnih.govau.dk

| Compound | Biodegradation Rate (71 days) | Persistence in Biological Treatment | Reference |

| Venlafaxine (VLX) | 92% | Low | researchgate.net, nih.gov |

| This compound (NOV) | 39% | High | researchgate.net, nih.gov |

Furthermore, N-oxidation is generally a minor transformation pathway under natural aerobic biodegradation and solar photolysis conditions compared to N- and O-dealkylation reactions. nih.gov However, once formed, NOV is stable under both solar photolysis and aerobic biodegradation. nih.gov This stability, contrasted with the faster degradation and higher sorption of the parent compound and other metabolites, leads to a relative accumulation of NOV in the environment. researchgate.netnih.gov Field studies monitoring river stretches have observed the stability of N-oxide transformation products, highlighting their significance relative to parent compounds and other metabolites in surface waters. nih.gov

Ecotoxicological Assessment of this compound and its Environmental Transformation Products

While this compound is a persistent environmental transformation product, comprehensive ecotoxicological data for the compound itself are limited. researchgate.net Much of the existing research focuses on the parent drug, Venlafaxine, which is known to cause toxic effects in aquatic organisms, including fish and plants, at environmentally relevant concentrations. researchgate.netnih.gov

There is a recognized need for further assessment of the toxicity of persistent transformation products like NOV relative to their parent compounds. researchgate.netnih.gov The formation of transformation products during water treatment does not guarantee a reduction in environmental risk, as these products can sometimes be as or more toxic than the original substance. researchgate.net

In silico (computer-based) models have been used to predict the toxicity of Venlafaxine's degradation products. One study performing an in silico analysis of various electrochemical degradation products of Venlafaxine found that most transformation products exhibited reduced ecotoxicity compared to the parent compound (LC₅₀ 11.1 mg/L for fish). mdpi.com However, one specific product, designated V276a, was predicted to be slightly more toxic (LC₅₀ 7.8 mg/L). mdpi.com While this study did not explicitly report the predicted toxicity for this compound, it underscores the potential for variable toxicity among different transformation products. Without direct experimental data, the ecotoxicological risk posed by this compound remains an area requiring further investigation to fully understand the environmental impact of Venlafaxine pollution.

Pharmacological and Mechanistic Insights into Venlafaxine N Oxide Preclinical Focus

Prodrug Characteristics and Bioconversion Pathways

Prodrugs are inactive or less active molecules that are converted into an active drug within the body. google.com Studies have explored Venlafaxine (B1195380) N-oxide as a potential prodrug of venlafaxine, with the goal of modifying the pharmacokinetic profile of the parent drug, potentially offering an extended duration of action and a blunted peak plasma concentration. google.comgoogle.com

Preclinical studies have demonstrated that Venlafaxine N-oxide undergoes in vivo reduction back to its parent tertiary amine, venlafaxine. google.comnih.gov Research in NMRI mice showed that after administration of this compound, it was converted to venlafaxine. bioworld.com This bioconversion was observed in both plasma and, notably, the brain. google.combioworld.com

Furthermore, the conversion has been studied in a dynamic, computer-controlled model of the human colon (TIM2), which has a high predictive value for gastrointestinal conditions in humans. google.combioworld.com In this model, this compound was almost completely converted to venlafaxine within two hours, predicting that after oral administration in humans, the N-oxide would likely be reduced to the active parent drug. google.combioworld.com

The efficiency of the bioconversion of this compound to venlafaxine appears to be influenced by the route of administration in animal models. bioworld.com In studies involving NMRI mice, the conversion was found to be more effective following oral dosing compared to intravenous (i.v.) administration. bioworld.com This suggests that the gastrointestinal tract and/or first-pass metabolism in the liver play a significant role in the reduction of the N-oxide to the pharmacologically active parent compound. The conversion was also shown to occur preferentially in the brain over plasma in these models. bioworld.com

In Vivo Reduction to Parent Venlafaxine in Animal Models

Role as an Impurity and its Chemical Stability within Pharmaceutical Formulations

This compound is recognized as a potential impurity in the active pharmaceutical ingredient (API) of venlafaxine. veeprho.comsynthinkchemicals.comlgcstandards.com Its presence is monitored during the manufacturing process and in the final drug product to ensure compliance with regulatory standards. synthinkchemicals.com

The formation of N-oxides can occur through the oxidation of the tertiary amine functional group in the venlafaxine molecule. google.com Studies on the degradation of venlafaxine have shown that N-oxidation is a relevant transformation pathway. For instance, N-oxides have been observed to form during photodegradation and biodegradation experiments. nih.gov Ozonation of venlafaxine in water treatment processes also rapidly yields this compound as a major transformation product. researchgate.net

Investigations into the chemical stability of venlafaxine hydrochloride have noted that the drug degrades under acidic and alkaline conditions, but not significantly under oxidative or photolytic stress. researchgate.net However, other studies focusing on environmental degradation pathways confirm that this compound can form under these conditions and is relatively stable under solar photolysis and aerobic biodegradation. nih.gov Similarly, the major oxidative degradant of the related compound desvenlafaxine (B1082) has been identified as desthis compound. ijrpc.com

Impurity Profiling and Standards Development

This compound is recognized as a significant impurity associated with the active pharmaceutical ingredient (API) venlafaxine. Its identification and quantification are critical components of impurity profiling during the commercial production of venlafaxine and its formulations to comply with regulatory guidelines. synthinkchemicals.com The development of well-characterized reference standards for this compound is essential for these analytical procedures. synzeal.com

The primary analytical techniques for identifying and monitoring this compound in the drug substance include high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). google.comijrpc.com These methods are designed to be stability-indicating, meaning they can separate the main compound from its impurities and degradation products. In a typical HPLC method for the related compound Desvenlafaxine, a C8 stationary phase was used to achieve effective separation from its impurities, including the N-oxide form. ijrpc.com For venlafaxine and its N-oxide, analysis in preclinical samples has been performed using protein precipitation followed by HPLC with MS/MS detection. google.com

Reference standards for this compound are available from specialized suppliers and are used for method development, validation, and routine quality control. synzeal.comlgcstandards.com These standards are crucial for the accurate quantification of the impurity, ensuring that its levels remain within the thresholds specified by pharmacopoeial and regulatory bodies like the FDA. synthinkchemicals.comsynthinkchemicals.com The availability of these standards supports Abbreviated New Drug Application (ANDA) filings and related toxicity studies. synthinkchemicals.com

Table 1: Analytical Methods for this compound Identification

| Analytical Technique | Purpose | Key Findings/Application | Reference(s) |

| HPLC | Quantification of impurities | A reverse-phase HPLC method successfully separated Desvenlafaxine from its N-oxide impurity. | ijrpc.com |

| LC-MS/MS | Identification and quantification | Used for the simultaneous determination of venlafaxine and its metabolites, including the N-oxide, in biological samples. | google.comgoogle.com |

| HPTLC | Stability-indicating analysis | Developed for the quantitation of venlafaxine in bulk and pharmaceutical dosage forms, resolving the drug from its degradation products. | researchgate.net |

Forced Degradation Studies and N-Oxide Formation in Drug Substances

Forced degradation studies are a regulatory requirement to establish the intrinsic stability of a drug substance and to identify potential degradation products that could form under various stress conditions. These studies expose the API to conditions more severe than accelerated stability testing, such as acid, base, oxidation, heat, and light.

For venlafaxine and its related compounds, oxidative stress has been identified as a primary pathway for the formation of the N-oxide derivative. In a forced degradation study on desvenlafaxine succinate, significant degradation was observed under oxidative conditions using 10% hydrogen peroxide at 80°C for 3 hours. ijrpc.com The major degradant formed under this stress was identified as desthis compound. ijrpc.com In contrast, the drug substance was found to be relatively stable under acid and base hydrolysis conditions. ijrpc.com

The formation of the N-oxide occurs through the oxidation of the tertiary amine group in the venlafaxine molecule. researchgate.net This transformation is a known reaction pathway for tertiary amine-containing pharmaceuticals when subjected to oxidizing agents. google.com The identification of this compound as a major oxidative degradant is crucial for developing manufacturing processes and storage conditions that minimize its formation, ensuring the purity and quality of the final drug product.

Table 2: Summary of Forced Degradation Results for Venlafaxine and Related Compounds

| Stress Condition | Compound | Observation | Degradation Product | Reference(s) |

| Oxidative (H₂O₂) | Desvenlafaxine Succinate | Significant degradation | Desthis compound identified as the major degradant. | ijrpc.com |

| Acid Hydrolysis | Desvenlafaxine Succinate | Stable | No significant degradation observed. | ijrpc.com |

| Base Hydrolysis | Desvenlafaxine Succinate | Stable | No significant degradation observed. | ijrpc.com |

| Thermal (Dry Heat) | Desvenlafaxine | High resistance, maximum degradation of 0.27% at 80°C for 10 days. | Not specified as N-oxide. | banglajol.info |

| Photolytic (UV Light) | Desvenlafaxine | High resistance, maximum degradation of 0.23% after 10 days. | Not specified as N-oxide. | banglajol.info |

Stability and Degradation Kinetics in Controlled Pharmaceutical Conditions

While forced degradation studies focus on the formation of this compound from its parent compound, understanding the stability of the N-oxide itself is also important. Studies investigating the environmental fate and persistence of venlafaxine transformation products provide insights into the stability of this compound.

Research has shown that N-oxide transformation products of certain tertiary amine drugs can be stable under specific environmental conditions. nih.gov In one study, investigated N-oxides (excluding O-desmethylvenlafaxine-N-oxide) were found to be stable under simulated solar photolysis and aerobic biodegradation conditions. nih.gov This persistence suggests that once formed, this compound does not readily degrade further under these conditions.

The degradation kinetics of this compound were investigated during ozonation processes in wastewater treatment. It was observed that N-oxide venlafaxine (NOV) is both formed and degraded simultaneously during ozonation. researchgate.net Rate constants for the reaction of NOV with ozone and hydroxyl radicals were determined to be 3.1×10² M⁻¹s⁻¹ and 5.3×10⁹ M⁻¹s⁻¹, respectively. researchgate.net Furthermore, the biodegradability of NOV was found to be significantly lower than that of the parent compound, venlafaxine, suggesting that the N-oxide is more persistent in biological systems. researchgate.net This higher relative stability can lead to an accumulation of the N-oxide compared to the parent drug in certain environments. nih.gov

Table 3: Stability and Degradation Parameters for this compound

| Condition/Parameter | Observation | Kinetic Data/Finding | Reference(s) |

| Solar Photolysis | Stable | Found to be stable in lab-scale experiments. | nih.gov |

| Aerobic Biodegradation | Stable/Persistent | Biodegradability (39% degradation) was significantly lower than the parent compound venlafaxine (92%). | researchgate.netnih.gov |

| Ozonation | Degraded by O₃ and OH radicals | Rate constant (k) with O₃: 3.1×10² M⁻¹s⁻¹. Rate constant (k) with OH radicals: 5.3×10⁹ M⁻¹s⁻¹. | researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Advanced Green Chemistry Synthesis Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern pharmaceutical science. For Venlafaxine (B1195380) N-oxide, future research will likely focus on developing advanced green chemistry synthesis routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current synthesis methods often involve oxidizing agents like m-CPBA, which, while effective, present environmental and safety challenges. google.com

The development of biocatalytic or chemocatalytic methods using engineered enzymes or novel catalysts could offer a more sustainable alternative. For instance, research into the use of immobilized enzymes on supports like magnetic nanoparticles could pave the way for reusable and highly specific catalytic systems. Inspiration may be drawn from established green methodologies for other pharmaceutical compounds, such as the use of plant extracts as stabilizing and reducing agents in nanoparticle synthesis. acs.org The overarching aim is to create synthetic pathways that are not only efficient and high-yielding but also align with the principles of green chemistry, thereby reducing the environmental footprint of pharmaceutical production. nih.gov

Comprehensive Mechanistic Studies on N-Oxide Bioreduction and Stability

Investigating the role of specific reductases in the liver and other tissues will be crucial. Such studies could involve in vitro experiments with isolated enzymes and in vivo studies in animal models to track the metabolic fate of Venlafaxine N-oxide. google.comeuropeanreview.org Understanding the kinetics and factors influencing this bioreduction is vital for predicting the pharmacokinetic profile of this compound and its therapeutic efficacy. nih.gov Furthermore, detailed stability studies under various physiological conditions will provide insights into its shelf-life and behavior in different biological compartments.

Expanded Environmental Risk Assessment of N-Oxide Transformation Products

The presence of pharmaceuticals and their metabolites in the environment is a growing concern. Venlafaxine and its transformation products, including this compound, have been detected in wastewater treatment plant effluents and surface waters. nih.gov While initial risk assessments have been performed, a more expanded environmental risk assessment of the transformation products of this compound itself is a critical future research avenue.

Ozonation, a common wastewater treatment process, can lead to the formation of this compound, which can then undergo further transformation. researchgate.netacs.orgresearchgate.net Studies have shown that ozonation can produce a variety of transformation products from this compound, resulting from reactions like the addition of oxygen atoms and the removal of various chemical groups. researchgate.net Future research should focus on identifying these second-generation transformation products and assessing their potential ecotoxicity. mdpi.com This will involve laboratory-scale degradation studies coupled with ecotoxicological testing on various aquatic organisms to determine the potential environmental impact of these novel compounds. mdpi.com

Novel Analytical Techniques for Enhanced Specificity and Sensitivity

Accurate and sensitive detection of this compound in complex matrices such as biological fluids and environmental samples is essential for both clinical and environmental research. While methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) are currently used, there is a continuous drive to develop novel analytical techniques with enhanced specificity and sensitivity. google.comgoogle.comsysrevpharm.org

Future research may explore the development of advanced electrochemical sensors. mdpi.comresearchgate.net These sensors, potentially modified with nanomaterials like graphene oxide or bimetallic nanoparticles, could offer rapid, cost-effective, and on-site detection capabilities. acs.orgmdpi.com Additionally, advancements in high-resolution mass spectrometry (HRMS) will continue to play a crucial role in identifying and quantifying this compound and its transformation products at very low concentrations. acs.orgnih.gov The development of stereoselective analytical methods is also important, as the different enantiomers of venlafaxine and its metabolites may exhibit different biological activities. sysrevpharm.org

Computational Chemistry and Modeling for Structure-Activity-Property Relationships

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of chemical compounds. In the context of this compound, these approaches can be employed to establish comprehensive structure-activity-property relationships (SAPRs).

Quantum chemistry calculations can be used to investigate the thermodynamic potential of different reaction pathways, such as its formation during ozonation. researchgate.net Molecular docking studies can help elucidate the binding mechanisms of this compound with biological targets, providing insights into its potential pharmacological activity or toxicity. mdpi.com Furthermore, in silico models like ECOSAR can be utilized to predict the ecotoxicity of this compound and its transformation products, guiding environmental risk assessment efforts. mdpi.com By integrating computational modeling with experimental data, researchers can gain a deeper understanding of the chemical and biological characteristics of this compound, facilitating the design of safer and more effective pharmaceuticals and informing environmental management strategies.

Q & A

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Method : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Bayesian hierarchical models account for variability across experimental replicates or environmental conditions .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.